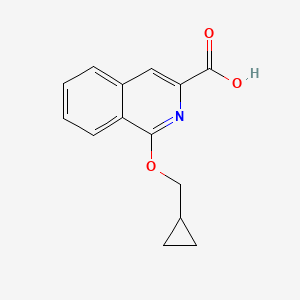

1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid

Overview

Description

“1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . It is used for research purposes .

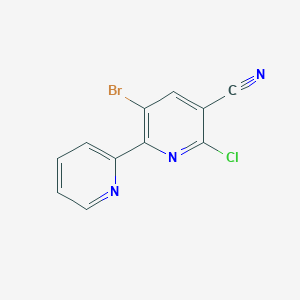

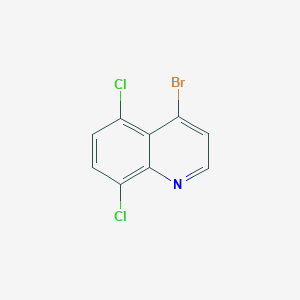

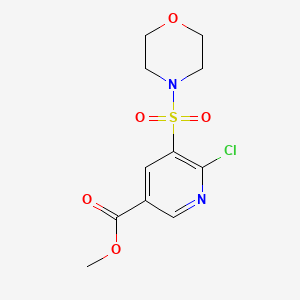

Molecular Structure Analysis

The molecular structure of “1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid” consists of a cyclopropylmethoxy group attached to an isoquinoline ring at the 1-position and a carboxylic acid group at the 3-position .Physical And Chemical Properties Analysis

“1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid” is a solid compound . Like other carboxylic acids, it is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points .Scientific Research Applications

Medicine: Antimicrobial Agent

Isoquinoline derivatives, including 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid, have been recognized for their antimicrobial properties . They exhibit a broad spectrum of activity against bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents . Their mechanism of action often involves the disruption of microbial cell wall synthesis or protein function, which can lead to the death of the pathogen.

Agriculture: Phytopathogenic Bacteria Control

In agriculture, this compound has shown potential in controlling phytopathogenic bacteria that cause diseases in crops . Its antibacterial activity can be harnessed to protect plants from bacterial infections, thereby improving crop yield and quality. This application is particularly important in the context of increasing resistance to traditional agrochemicals.

Material Science: Metalloenzyme Inhibition

The compound’s ability to bind metal ions makes it a candidate for metalloenzyme inhibition . Metalloenzymes play crucial roles in various biological processes, and their inhibition can be useful in material science for creating coatings or materials that prevent biofilm formation or corrosion.

Environmental Science: Bioremediation

Isoquinoline derivatives can be used in bioremediation efforts to degrade environmental pollutants . Their chemical structure allows them to interact with and break down complex organic compounds, potentially aiding in the cleanup of contaminated sites.

Biochemistry: Enzyme Reaction Studies

In biochemistry, 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid can be used to study enzyme reactions . It can serve as a substrate or inhibitor in enzymatic assays to understand the kinetics and mechanisms of enzyme function .

Pharmacology: Drug Development

This compound is also significant in pharmacology for drug development . Its structural features are beneficial in designing molecules with specific pharmacokinetic and pharmacodynamic properties. It can be a starting point for synthesizing compounds with desired therapeutic effects .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, the compound’s unique structure can be utilized in chemical analysis as a standard or reagent. It can help in the identification and quantification of chemical substances through techniques like chromatography or spectrometry .

Chemical Engineering: Synthesis of Complex Molecules

Finally, in chemical engineering, 1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid can be involved in the synthesis of complex molecules . It can act as an intermediate in the production of various industrial chemicals or pharmaceuticals .

Mechanism of Action

properties

IUPAC Name |

1-(cyclopropylmethoxy)isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-14(17)12-7-10-3-1-2-4-11(10)13(15-12)18-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNBOZWCGLPIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC(=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid | |

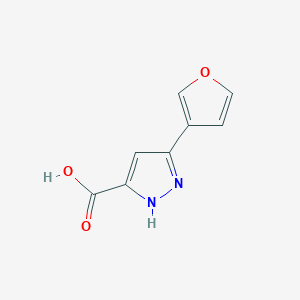

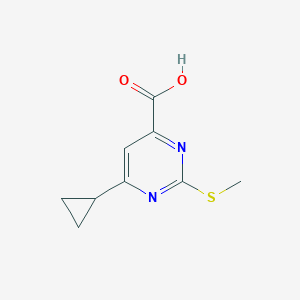

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [2-(2-propenyloxy)phenoxy]-](/img/structure/B1517705.png)

![5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1517709.png)

![3-[2-(1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B1517720.png)

phenyl]methyl})amine](/img/structure/B1517721.png)